Here are some areas where researchers have studied 1-Methylbiguanide hydrochloride:
As an impurity in metformin, researchers develop methods to identify and quantify 1-Methylbiguanide hydrochloride. This helps ensure the quality and purity of metformin medications Source: US Pharmacopeia: .
Some research investigates the potential toxicological effects of 1-Methylbiguanide hydrochloride. This is important to assess the safety profile of metformin medications that may contain trace amounts of this impurity [Source: Boc Sciences [CAS 1674-62-0 1-Methylbiguanide hydrochloride]]().
1-Methylbiguanide hydrochloride, also known as 1,1-dimethylbiguanide hydrochloride, is a chemical compound with the formula C4H11N5·HCl. It is primarily recognized as a derivative of biguanide and is closely related to metformin, a well-known antihyperglycemic agent used in the management of type 2 diabetes mellitus. The compound appears as a white crystalline powder and is soluble in water, making it suitable for various pharmaceutical applications .
The biological activity of 1-methylbiguanide hydrochloride is primarily linked to its role in glucose metabolism. Similar to metformin, it exerts its effects by activating AMP-activated protein kinase (AMPK), which plays a crucial role in regulating energy homeostasis and glucose uptake in cells. This activation leads to decreased hepatic glucose production and increased insulin sensitivity. Furthermore, 1-methylbiguanide hydrochloride has been shown to have potential anti-inflammatory effects and may influence lipid metabolism .
The synthesis of 1-methylbiguanide hydrochloride typically involves the reaction of guanidine with methylating agents such as methyl iodide or dimethyl sulfate. The process can be summarized as follows:
This method allows for the production of high-purity 1-methylbiguanide hydrochloride suitable for pharmaceutical applications .
1-Methylbiguanide hydrochloride has several applications, particularly in the pharmaceutical industry:
Interaction studies involving 1-methylbiguanide hydrochloride have demonstrated its ability to interact with various biological targets. Notably, it competes with other cations for uptake through organic cation transporters, particularly organic cation transporter-1 (OCT1). This interaction influences its bioavailability and efficacy in lowering blood glucose levels. Additionally, studies have shown that combining this compound with other antihyperglycemic agents can lead to synergistic effects on glycemic control .
1-Methylbiguanide hydrochloride shares structural and functional similarities with other biguanides, particularly metformin. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Structure | Molecular Formula | Primary Use |
|---|---|---|---|
| 1-Methylbiguanide Hydrochloride | Structure | C4H11N5·HCl | Antihyperglycemic agent |
| Metformin Hydrochloride | Structure | C4H11N5·HCl | Antihyperglycemic agent |
| Phenformin | Structure | C11H15N5·HCl | Antihyperglycemic agent (withdrawn) |
| Buformin | Structure | C10H14N4·HCl | Antihyperglycemic agent (withdrawn) |
Uniqueness: While all these compounds belong to the biguanide class and exhibit antihyperglycemic properties, 1-methylbiguanide hydrochloride distinguishes itself through its specific pharmacokinetic profile and lower incidence of gastrointestinal side effects compared to phenformin and buformin, which have been withdrawn from use due to safety concerns .
Irritant